4-(Methylamino)-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile is an organic compound with the molecular formula C14H12N2 It is a derivative of biphenyl, where a methylamino group is attached to the 4-position and a carbonitrile group is attached to the 3-position of the biphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the reaction of 4-bromo-[1,1’-biphenyl]-3-carbonitrile with methylamine under suitable conditions. The reaction typically requires a base, such as sodium hydroxide, and is carried out in a solvent like ethanol. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, where the methylamino group or the carbonitrile group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of biphenyl-3,4-dicarboxylic acid derivatives.
Reduction: Formation of 4-(methylamino)-[1,1’-biphenyl]-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylamino)-[1,1’-biphenyl]-3-carboxylic acid
- 4-(Methylamino)-[1,1’-biphenyl]-3-methanol
- 4-(Methylamino)-[1,1’-biphenyl]-3-amine
Uniqueness
4-(Methylamino)-[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both the methylamino and carbonitrile groups on the biphenyl ring. This combination of functional groups imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(methylamino)-5-phenylbenzonitrile |
InChI |
InChI=1S/C14H12N2/c1-16-14-8-7-12(9-13(14)10-15)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
AWFDLDQXWXHZJC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)C2=CC=CC=C2)C#N |
Origin of Product |
United States |
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